3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester
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Overview
Description
3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester is a complex organic compound that belongs to the class of isoquinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the reaction of isoquinoline-3-carboxylic acid with morpholine and phenyl derivatives under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent, such as N,N-dimethylformamide, and a catalyst, such as potassium permanganate . The reaction mixture is stirred at room temperature for an extended period, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow reactors and automated purification systems. The use of high-throughput screening and process optimization ensures the efficient production of the compound with minimal waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and morpholine rings, using reagents like halogens and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in N,N-dimethylformamide at room temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
Oxidation: Formation of carboxylic acids and ketones.
Reduction: Formation of alcohols and amines.
Substitution: Formation of halogenated derivatives and alkylated products.
Scientific Research Applications
3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester involves its interaction with specific molecular targets and pathways. The compound is known to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of specific kinases, leading to the suppression of cellular proliferation and inflammation. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Isoquinoline-3-carboxylic acid: A simpler derivative with similar structural features but lacking the morpholine and phenyl groups.
1-(4-Morpholinyl)-4-phenylisoquinoline: A related compound with a similar core structure but different functional groups.
Uniqueness
3-Isoquinolinecarboxylic acid, 1-(4-morpholinyl)-4-phenyl-, methyl ester is unique due to its combination of an isoquinoline ring, a morpholine ring, and a phenyl group. This unique structure imparts specific chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
78945-96-7 |
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Molecular Formula |
C21H20N2O3 |
Molecular Weight |
348.4 g/mol |
IUPAC Name |
methyl 1-morpholin-4-yl-4-phenylisoquinoline-3-carboxylate |
InChI |
InChI=1S/C21H20N2O3/c1-25-21(24)19-18(15-7-3-2-4-8-15)16-9-5-6-10-17(16)20(22-19)23-11-13-26-14-12-23/h2-10H,11-14H2,1H3 |
InChI Key |
AUPAJEQQADBCOY-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C2=CC=CC=C2C(=N1)N3CCOCC3)C4=CC=CC=C4 |
Origin of Product |
United States |
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